2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile
Description
Properties
Molecular Formula |
C13H11FN2O2S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-amino-5-ethylsulfonyl-4-(2-fluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(9(7-15)12(16)19-13)8-5-3-4-6-10(8)14/h3-6H,2,16H2,1H3 |
InChI Key |
KCJILDLXRHCRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The ethylsulfonyl, fluorophenyl, and amino groups can be introduced through various substitution reactions.
Nitrile Group Addition: The carbonitrile group can be added using cyanation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Ethylsulfonyl (Target) vs. 2-Fluorophenyl vs. 4-Fluorophenyl: The ortho-fluorine in the target compound introduces steric hindrance, which may restrict rotational freedom and improve selectivity in biological systems compared to para-substituted analogues .
Spectral Differences :
- The C=S stretch (1120 cm⁻¹) in the target compound’s IR spectrum distinguishes it from analogues with ester (C=O, ~1720 cm⁻¹) or formyl (C=O, ~1680 cm⁻¹) groups .
Key Insights :
- Antimicrobial Activity: Schiff base derivatives of 2-aminothiophenes with electron-withdrawing groups (e.g., chloro, nitro) show enhanced antimicrobial potency, suggesting the target compound’s ethylsulfonyl group may confer similar advantages .
- Metabolic Stability : The ethylsulfonyl group likely resists degradation better than esters (e.g., in ) or formyl groups (e.g., ), as sulfonates are less prone to hydrolysis .
Biological Activity
2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activity. Characterized by its unique molecular structure, which includes a thiophene ring, an ethylsulfonyl group, an amino group, a fluorophenyl substituent, and a carbonitrile group, this compound presents diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile is , with a molecular weight of approximately 310.4 g/mol. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to structurally similar compounds, making it a unique candidate for biological studies.
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas of interest:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it exhibits bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM against reference strains and clinical isolates .
- Antibiofilm Activity : 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile demonstrates significant antibiofilm activity, inhibiting biofilm formation in Staphylococcus aureus and reducing established biofilms in various settings. The minimum biofilm inhibitory concentration (MBIC) values suggest effective concentrations for disrupting biofilm integrity .
- Mechanism of Action : The mechanism underlying its antimicrobial activity appears to involve inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production. This dual action contributes to its effectiveness against both planktonic and sessile bacterial forms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Differences | Unique Attributes |
|---|---|---|
| 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile | Lacks the ethylsulfonyl group | Different reactivity profile due to missing sulfonyl group |
| 5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile | Lacks the amino group | May exhibit different biological activities |
| 2-Amino-5-(methylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile | Contains a methylsulfonyl group instead of ethylsulfonyl | Variation in solubility and reactivity |
The structural features of 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile contribute significantly to its enhanced solubility and reactivity compared to these similar compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile. Results indicated that it outperformed conventional antibiotics in inhibiting biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus) .
- In Vivo Studies : Preliminary in vivo studies have shown that this compound reduces bacterial load in infected animal models, suggesting potential for therapeutic use in treating bacterial infections resistant to standard treatments .
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile?
Answer:
The synthesis of thiophene-3-carbonitrile derivatives typically involves multistep functionalization. A plausible route includes:
Thiophene Core Formation : Cyclocondensation of malononitrile with a sulfur source (e.g., elemental sulfur) and aryl aldehydes under basic conditions to form the thiophene backbone.
Sulfonation : Introduce the ethylsulfonyl group via oxidation of a thiol intermediate (e.g., using H₂O₂ or m-CPBA in a polar aprotic solvent like DMF) .
Fluorophenyl Substitution : Coupling the fluorophenyl group using Suzuki-Miyaura cross-coupling (Pd catalysis) or nucleophilic aromatic substitution, depending on the leaving group reactivity .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns (e.g., 2-fluorophenyl integration, ethylsulfonyl methylene protons at ~3.5 ppm) .
- FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretches ~1150-1300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry using SHELXL for refinement .
Advanced: How to resolve contradictions in crystallographic data refinement for this compound?
Answer:
Discrepancies in X-ray data (e.g., high R-factors or thermal motion artifacts) can arise from:
- Disorder in the Ethylsulfonyl Group : Apply restraints to the sulfonyl moiety using SHELXL’s DFIX and ISOR commands .
- Twinned Crystals : Use the TWIN/BASF commands in SHELXE to model twinning .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
Example : A study on similar thiophene derivatives resolved disorder by refining alternate conformers at 50% occupancy .
Advanced: What strategies optimize the regioselectivity of fluorophenyl substitution?
Answer:
Regioselectivity challenges arise due to competing substitution sites. Mitigation approaches:
- Directing Groups : Use meta-directing substituents (e.g., nitro) to steer fluorophenyl addition to the 4-position .
- Catalytic Systems : Employ Pd(OAc)₂/XPhos for Suzuki coupling, which favors aryl bromide coupling at sterically accessible positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at electron-deficient carbons .
Advanced: How to analyze conflicting bioactivity data in antimicrobial assays?
Answer:
Contradictory results (e.g., variable MIC values) may stem from:
- Assay Conditions : Adjust inoculum size (e.g., 1×10⁵ CFU/mL vs. 1×10⁶ CFU/mL) or media composition (cation-adjusted Mueller-Hinton broth recommended) .
- Compound Stability : Test degradation in DMSO over 24h via HPLC.
- Resistance Mechanisms : Pair with efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic vs. acquired resistance .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent nitrile group hydrolysis.
- Moisture Control : Use desiccants (silica gel) to avoid sulfonyl group hydration.
- Long-Term Stability : Monitor purity via HPLC every 6 months; degradation products often appear as carboxylic acid derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying:
- Sulfonyl Group : Replace ethylsulfonyl with methylsulfonyl or aryl sulfonates to assess hydrophobicity impacts.
- Fluorophenyl Position : Synthesize 3-fluorophenyl and 4-fluorophenyl analogs to compare π-stacking interactions .
- Amino Group Derivatization : Introduce acyl or alkyl groups to probe hydrogen-bonding roles in target binding .
Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent effects with bioactivity .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
